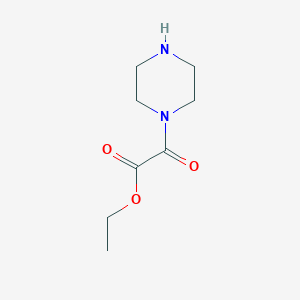

Ethyl 2-oxo-2-(piperazin-1-yl)acetate

Description

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

ethyl 2-oxo-2-piperazin-1-ylacetate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-5-3-9-4-6-10/h9H,2-6H2,1H3 |

InChI Key |

GRCMHZASUBOSKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)N1CCNCC1 |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for Ethyl 2 Oxo 2 Piperazin 1 Yl Acetate

Amide Bond Formation Strategies

The creation of the amide linkage between an ethyl oxo-acetate moiety and a piperazine (B1678402) ring is the most direct and common approach to synthesizing Ethyl 2-oxo-2-(piperazin-1-yl)acetate. This can be accomplished through several well-established chemical reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class in organic chemistry for the formation of amide bonds. masterorganicchemistry.com This process involves the attack of a nucleophile, in this case, piperazine, on the electrophilic carbonyl carbon of a carboxylic acid derivative. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of the desired amide. libretexts.orglibretexts.org

A highly effective method for amide bond formation involves the use of activated carboxylic acid derivatives, such as acid chlorides or active esters. scribd.com These reagents are more reactive towards nucleophilic attack than the corresponding carboxylic acid.

For instance, the reaction of ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) with piperazine would directly yield this compound. The high reactivity of the acid chloride facilitates the reaction, often proceeding at room temperature. A base is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

While less common for this specific molecule due to the availability of highly reactive starting materials, direct amidation methods exist. These typically require high temperatures and are less efficient than methods using activated carboxylic acid derivatives. In the context of piperazine derivatives, direct amidation of a carboxylic acid can be facilitated by reagents that activate the carboxylic acid in situ. nih.gov

Carbodiimide-Mediated Coupling Methods (e.g., EDC/HOBt)

Carbodiimide-mediated coupling is a widely used and versatile method for forming amide bonds, particularly in peptide synthesis. wikipedia.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are employed to activate the carboxylic acid. researchgate.netacs.org

The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine (piperazine) to form the amide bond. The addition of HOBt can improve the efficiency of the reaction and reduce side reactions by forming an active ester intermediate. researchgate.netnih.gov This method is advantageous due to its mild reaction conditions and high yields. acgpubs.org

A typical procedure involves stirring the carboxylic acid, EDC, HOBt, and piperazine in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.netnih.gov

Table 1: Key Reagents in Carbodiimide-Mediated Coupling

| Reagent | Full Name | Role |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide (B86325) coupling agent, activates the carboxylic acid |

| HOBt | 1-Hydroxybenzotriazole | Additive to suppress side reactions and increase efficiency |

Ynamide-Mediated One-Pot Synthesis

While specific examples for this compound are not prevalent in the searched literature, ynamide-mediated reactions represent a modern approach to amide bond formation. This methodology is not explicitly detailed for the target compound in the provided search results.

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative route to this compound. This approach involves synthesizing a related molecule and then chemically modifying it to obtain the desired product. For example, one could start with a precursor containing a different ester group and transesterify it to the ethyl ester. Another possibility is the modification of a pre-existing piperazine derivative. For instance, N-alkylation of a piperazine with a suitable ethyl acetate (B1210297) derivative can yield the target compound. mdpi.com

Esterification of Piperazine-Substituted α-Keto Acids

One of the fundamental approaches to synthesizing this compound involves the esterification of a piperazine-substituted α-keto acid precursor. This method is a direct and often high-yielding route. The general scheme involves the reaction of 2-oxo-2-(piperazin-1-yl)acetic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme:

2-oxo-2-(piperazin-1-yl)acetic acid + Ethanol ⇌ this compound + Water

The selection of the acid catalyst is crucial for the efficiency of the reaction. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the product side by removing water, often using a Dean-Stark apparatus.

Table 1: Comparison of Catalysts for Esterification

| Catalyst | Reaction Time (hours) | Yield (%) | Notes |

| Sulfuric Acid | 4-6 | 85-95 | Strong acid, requires careful handling. |

| Hydrochloric Acid | 5-7 | 80-90 | Volatile, can be corrosive to equipment. |

| p-Toluenesulfonic Acid | 6-8 | 88-96 | Solid, easier to handle than liquid acids. |

This table presents typical data ranges and can vary based on specific reaction conditions.

Oxidation-Based Approaches to the α-Keto Moiety.mdpi.com

An alternative strategy for the synthesis of α-keto esters like this compound is through the oxidation of suitable precursors. mdpi.com This can involve the oxidation of α-hydroxy esters or other activated methylene (B1212753) compounds.

A common method is the oxidation of ethyl 2-hydroxy-2-(piperazin-1-yl)acetate. Various oxidizing agents can be employed for this transformation, including Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane, and chromium-based reagents. However, due to the toxicity of many of these reagents, there is a growing interest in developing milder and more environmentally friendly oxidation methods. mdpi.com

Another approach involves the direct oxidation of a C-H bond adjacent to the ester group in a piperazine-substituted acetic acid ester. This is a more challenging transformation but offers the advantage of using more readily available starting materials.

Table 2: Common Oxidation Reagents for α-Keto Ester Synthesis

| Reagent | Conditions | Advantages | Disadvantages |

| Swern Oxidation | Cryogenic (-78 °C) | High yields, mild | Requires low temperatures, unpleasant odor |

| Dess-Martin Periodinane | Room Temperature | Mild, high yields | Expensive, potentially explosive |

| PCC/PDC | Room Temperature | Effective | Toxic chromium waste |

| TEMPO/Bleach | Room Temperature | "Green" oxidant | Can be slow, substrate dependent |

This table provides a general overview of common oxidation methods.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of α-keto esters, including this compound.

Catalytic Syntheses (e.g., Palladium-Catalyzed, Copper-Catalyzed).nih.govnih.govsemanticscholar.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of α-keto esters. nih.govnih.govsemanticscholar.org Palladium- and copper-based catalysts are particularly effective in promoting various coupling and carbonylation reactions. nih.govnih.govsemanticscholar.org

Palladium-Catalyzed Reactions: One approach involves the palladium-catalyzed double carbonylation of an appropriate piperazine-containing substrate. acs.org This method allows for the direct introduction of the α-keto ester functionality in a single step. Another palladium-catalyzed route is the β-arylation of α-keto esters, which can be used to synthesize more complex derivatives. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been utilized in the aerobic deacylation of substituted acetoacetate (B1235776) esters to produce β-stereogenic α-keto esters. nih.govnih.gov A visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes also provides an efficient route to α-keto esters under mild conditions using molecular oxygen as a sustainable oxidant. semanticscholar.orgrsc.org

Table 3: Examples of Catalytic Syntheses of α-Keto Esters

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppp | Double Carbonylation | Aryl Halide | Aryl α-keto ester | 70-90 | Tanaka et al. |

| CuI/2-picolinic acid | Photoredox Oxidation | Terminal Alkyne | α-keto ester | 86 | semanticscholar.org |

| Cu(II) salt | Aerobic Deacylation | Acetoacetate ester | β-stereogenic α-keto ester | High | nih.govnih.gov |

This table showcases representative examples from the literature.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves the use of less hazardous reagents, renewable feedstocks, and more energy-efficient processes.

Key aspects of green synthesis design include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mdpi.com

For instance, the use of catalytic oxidation with molecular oxygen as the terminal oxidant aligns well with green chemistry principles. mdpi.com

Flow Chemistry and Continuous Processing Considerations

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for large-scale production. nih.gov These benefits include improved safety, better heat and mass transfer, and the potential for automation and process control.

The synthesis of this compound could be adapted to a flow process. For example, a packed-bed reactor containing an immobilized catalyst could be used for a continuous catalytic reaction. nih.gov Similarly, liquid-liquid extractions and purifications can be integrated into a continuous flow system, streamlining the entire manufacturing process.

A reported flow-based preparation of α-ketoesters utilizes a catch and release protocol with immobilized reagents and scavengers. nih.govresearchgate.net This approach allows for the clean synthesis of α-ketoesters under mild conditions with good functional group tolerance. nih.gov

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters to consider for optimization include:

Temperature: Affects reaction rate and selectivity.

Pressure: Particularly important for gas-phase reactions or reactions involving volatile components.

Concentration of Reactants: Influences reaction kinetics.

Catalyst Loading: Finding the optimal amount of catalyst to achieve high conversion without unnecessary cost.

Solvent: Can significantly impact reaction rates and selectivity.

Reaction Time: Ensuring the reaction goes to completion without the formation of byproducts.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of multiple variables on a reaction's outcome, allowing for the rapid identification of optimal conditions.

Solvent Selection and Polarity Effects

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences reactant solubility, reaction rate, and the stability of intermediates. The yield and enantioselectivity of acylation processes involving piperazine derivatives are known to be highly dependent on the solvent used. researchgate.net The reaction involves the nucleophilic attack of a piperazine nitrogen atom on an electrophilic acylating agent, such as ethyl chlorooxoacetate. The polarity of the solvent can affect the solvation of both the reactants and the transition state, thereby altering the activation energy of the reaction.

A range of solvents can be employed, with the optimal choice depending on the specific acylating agent and reaction conditions. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

Apolar Solvents (e.g., Hexane, Toluene): These solvents are less effective at solvating charged intermediates and may result in slower reaction rates. However, they can be advantageous for product isolation and purification.

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are often effective for this type of acylation. researchgate.netmdpi.com They can dissolve the piperazine reactant and stabilize the transition state, leading to higher reaction rates. For instance, syntheses of analogous N-acylated piperazines have been successfully carried out in solvents like DCM and DMSO. researchgate.netmdpi.com

Protic Solvents (e.g., Ethanol, Water): These are generally avoided as the primary reaction medium because they can react with highly electrophilic acylating agents, leading to undesired byproducts and reduced yield.

The effect of solvent polarity on reaction efficiency is summarized in the table below.

| Solvent Class | Example Solvents | Polarity | Typical Role and Effects on Acylation |

| Polar Aprotic | Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Generally promotes the reaction by stabilizing charged intermediates and transition states. Often leads to higher yields and faster reaction rates. researchgate.netmdpi.com |

| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Good balance of solubility for both organic reagents and piperazine salts. Commonly used in acylation reactions. |

| Apolar Aromatic | Toluene, Benzene | Low | Can be effective, particularly at elevated temperatures. May favor certain selectivities and simplifies workup. |

| Apolar Aliphatic | Hexane, Cyclohexane | Very Low | Primarily used in product purification (e.g., chromatography or recrystallization) rather than as the primary reaction solvent due to poor solubility of piperazine. |

Temperature and Pressure Influence on Yield and Selectivity

For many standard laboratory preparations of N-acylated piperazines, the reaction is conducted at temperatures ranging from 0 °C to ambient temperature (25-30 °C) to control the exothermic nature of the reaction and minimize byproduct formation. mdpi.com In some cases, moderate heating (e.g., to 40-60 °C) may be employed to drive the reaction to completion, particularly if less reactive acylating agents are used. nih.gov

The optimal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity. This is often determined empirically for a specific set of reactants and solvent.

Most syntheses of this type are performed at atmospheric pressure in standard laboratory glassware. The use of elevated pressure is uncommon unless volatile reactants are used or a specific catalytic process requires it, which is not typical for this direct acylation.

The table below illustrates the general influence of temperature on the synthesis.

| Temperature Range | Effect on Reaction Rate | Potential Impact on Yield and Selectivity |

| Low (0–10 °C) | Slow | High selectivity, minimizes side reactions. May require extended reaction times. Often used for initial addition of reagents. |

| Ambient (20–30 °C) | Moderate | Good balance of rate and selectivity for many acylation reactions. mdpi.com A common starting point for optimization. |

| Elevated (40–80 °C) | Fast | Significantly reduces reaction time. Increases the risk of byproduct formation (e.g., di-acylation) and reagent decomposition, potentially lowering yield. nih.gov |

| High (>100 °C) | Very Fast | Generally avoided. High potential for decomposition of the product and reactants, leading to complex mixtures and low yields. nih.gov |

Stoichiometric and Catalytic Reagent Loading

The synthesis of this compound fundamentally involves the reaction between piperazine and an acylating agent. The relative amounts (stoichiometry) of these reactants are critical for maximizing the yield of the desired mono-acylated product and minimizing the formation of the di-acylated byproduct, N,N'-bis(ethoxycarbonyl)piperazine.

Stoichiometric Control: A common strategy to favor mono-acylation is to use a large excess of piperazine relative to the acylating agent. By Le Châtelier's principle, the high concentration of piperazine increases the probability that a molecule of the acylating agent will react with an un-substituted piperazine rather than the already-formed mono-acylated product. The unreacted piperazine can then be removed during the workup, often by an acid wash.

Alternatively, if piperazine is the limiting reagent, precise control over the addition of the acylating agent is necessary. Typically, one equivalent of the acylating agent is added slowly to a solution of piperazine, often at reduced temperatures, to control the reaction.

Catalytic vs. Stoichiometric Reagents: While the core reaction is stoichiometric, other reagents are often involved. rsc.org In many acylation reactions, a base is added to neutralize the acid byproduct (e.g., HCl if ethyl chlorooxoacetate is used). Stoichiometric amounts of a tertiary amine base like triethylamine (B128534) or diisopropylethylamine (DIPEA) are commonly used. researchgate.net

Catalytic approaches are central to green chemistry, aiming to reduce waste from stoichiometric reagents. rsc.org While direct catalytic acylation for this specific transformation is less common than stoichiometric methods, related processes may use catalysts. For instance, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) can be used to couple a carboxylic acid precursor to piperazine. researchgate.net Although EDC and HOBt are used in stoichiometric amounts, they act as activators, akin to a catalytic cycle, and are often referred to in the context of advanced coupling strategies.

The following table compares these approaches.

| Approach | Reagent Loading Principle | Advantages | Disadvantages |

| Piperazine in Excess | Piperazine >> Acylating Agent (e.g., 5-10 equivalents) | High selectivity for mono-acylation; simple procedure. | Requires removal of large amounts of unreacted piperazine; lower atom economy. |

| Controlled Stoichiometry | Piperazine ≈ Acylating Agent (e.g., 1:1 ratio) | Higher atom economy if successful. | Risk of di-acylation byproduct formation; requires careful control of addition. |

| Use of Coupling Agents | Piperazine : Acid : EDC : HOBt (Stoichiometric ratios) | Allows use of carboxylic acid precursors; high yields. researchgate.net | Generates stoichiometric byproducts (e.g., urea (B33335) from EDC), increasing waste. rsc.org |

Regioselectivity Control in Piperazine Functionalization

Piperazine is a symmetrical diamine with two chemically equivalent secondary amine groups (N1 and N4). The primary challenge in its functionalization is achieving mono-substitution versus di-substitution. mdpi.com As discussed previously, using a large excess of piperazine is a straightforward statistical method to promote mono-acylation.

However, for more precise and efficient synthesis, especially on a larger scale, a protecting group strategy is often employed. This provides near-perfect regioselectivity. The most common approach involves using a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine).

The synthetic sequence using this strategy is as follows:

Acylation: N-Boc-piperazine is reacted with the acylating agent (e.g., ethyl chlorooxoacetate or ethyl oxalyl chloride) in the presence of a base. The acylation occurs exclusively at the unprotected secondary amine (N4), as the N1 nitrogen is rendered non-nucleophilic by the electron-withdrawing Boc group.

Deprotection: The Boc group is subsequently removed from the resulting intermediate, ethyl 4-(tert-butoxycarbonyl)piperazine-1-glyoxylate, under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This step regenerates the free secondary amine at the N1 position, yielding the desired product, this compound, typically as a salt which can be neutralized in a subsequent step.

This protecting group strategy is a cornerstone for controlling regioselectivity in the synthesis of unsymmetrically substituted piperazines. mdpi.com

| Strategy | Description | Outcome | Key Considerations |

| Piperazine Excess | A large molar excess of piperazine is reacted with one equivalent of the acylating agent. | Favors mono-acylation statistically. The product mixture contains the desired product, unreacted piperazine, and a small amount of di-acylated byproduct. | Simple and direct, but requires an extensive purification process to remove excess piperazine. |

| Protecting Group | Mono-protected piperazine (e.g., N-Boc-piperazine) is used as the starting material. | Exclusive mono-acylation at the unprotected nitrogen. mdpi.com Yields a single, protected intermediate. | Requires two additional synthetic steps (protection and deprotection), but offers superior control and often leads to higher purity and overall yield. |

Mechanistic Investigations into the Formation and Reactivity of Ethyl 2 Oxo 2 Piperazin 1 Yl Acetate

Detailed Reaction Mechanisms of Amide Formation

The synthesis of Ethyl 2-oxo-2-(piperazin-1-yl)acetate is a classic example of amide bond formation, a cornerstone reaction in organic chemistry. researchgate.net This transformation involves the coupling of a piperazine (B1678402) nucleophile with an activated carboxylic acid derivative, in this case, a derivative of ethyl glyoxylate (B1226380). The direct condensation of an amine and a carboxylic acid is generally inefficient and requires activation of the carboxyl group to facilitate the reaction. researchgate.netnih.gov

Commonly, the synthesis is achieved by reacting piperazine with an activated form of ethyl 2-oxoacetic acid, such as its corresponding acyl chloride or by using peptide coupling reagents. acgpubs.orgresearchgate.net A prevalent laboratory and industrial method involves the use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activator such as 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). acgpubs.orgresearchgate.net

The general mechanism using a carbodiimide (B86325) coupling agent proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of the ethyl glyoxylate precursor reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but is an excellent acylating agent.

Nucleophilic Attack: The nucleophilic nitrogen atom of the piperazine ring attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Collapse of the Intermediate: The intermediate collapses, leading to the formation of the desired amide bond and releasing a neutral urea (B33335) byproduct, which is the spent coupling reagent. nih.gov

Alternative pathways involve the conversion of the carboxylic acid to a more stable activated ester with HOBt, which then reacts with piperazine. researchgate.net The reaction of ethylenediamine, a structural component of piperazine, with ethyl benzoylformate has been shown to produce a complex mixture including the expected amide, highlighting the potential for side reactions depending on the specific reaction conditions. mdpi.com

The formation of the amide bond proceeds through a well-established nucleophilic acyl substitution mechanism. The key intermediate in this reaction is the tetrahedral intermediate . This species is formed when the lone pair of electrons on one of piperazine's secondary amine nitrogens attacks the electrophilic carbonyl carbon of the activated ethyl glyoxylate. This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which becomes an oxyanion), the piperazine nitrogen, the ethyl ester group, and the second carbonyl group.

The stability and fate of this tetrahedral intermediate are crucial to the reaction's success. The transition state leading to this intermediate involves the simultaneous bond formation between the piperazine nitrogen and the carbonyl carbon, and the breaking of the carbonyl π-bond. The subsequent collapse of the tetrahedral intermediate, which involves the reformation of the C=O double bond and the departure of the leaving group (e.g., the activated EDC moiety), is typically the rate-determining step. researchgate.net While specific spectroscopic or crystallographic isolation of the tetrahedral intermediate for this exact reaction is challenging due to its transient nature, its existence is universally accepted in mechanisms of nucleophilic acyl substitution.

While specific kinetic data for the synthesis of this compound are not extensively detailed in the literature, the rate of this amide formation is governed by principles common to bimolecular nucleophilic substitution reactions. The reaction rate is dependent on:

The concentration of both the piperazine and the activated ethyl glyoxylate derivative.

The nucleophilicity of the piperazine nitrogen.

The electrophilicity of the activated carbonyl carbon.

The efficiency of the leaving group.

Temperature and solvent polarity.

The nucleophilicity of piperazine is a key factor. Any substituents on the second nitrogen of the piperazine ring can significantly alter the reaction rate. Electron-donating groups increase the electron density on the reacting nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the rate of amide formation. ias.ac.in

Stereochemical Aspects of Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, many of its derivatives used in medicinal chemistry possess stereogenic centers, making stereochemical control a critical aspect of their synthesis. mdpi.com Chirality can be introduced through substitution on the carbon atoms of the piperazine ring or by using a chiral acyl group.

The synthesis of chiral derivatives of this compound can be approached using several stereoselective strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. williams.edu For example, a chiral substituted piperazine can be reacted with the achiral ethyl glyoxylate derivative to yield an enantiomerically pure product.

Diastereoselective Reactions: If a prochiral piperazine is used, a diastereoselective reaction can be employed to create a new stereocenter with a specific configuration. For instance, the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines allows for the introduction of substituents at a specific stereocenter on the ring. mdpi.com

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction involving a prochiral substrate.

The products of these reactions are often diastereomers, which have different physical properties and can be separated using techniques like chromatography. williams.edu

Chiral auxiliaries are a powerful tool for inducing stereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgresearchgate.net

In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to the second nitrogen of the piperazine. This creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to a diastereoselective reaction. scielo.org.mx For example, in an alkylation or aldol (B89426) reaction on a related substrate, the auxiliary directs the formation of one specific diastereomer. researchgate.net After the desired stereocenter has been created, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org Commonly used auxiliaries include Evans oxazolidinones and various sulfur-based compounds derived from natural amino acids. researchgate.netscielo.org.mx

Electron Density and Substituent Effects on Reactivity

The reactivity of the piperazine moiety in the formation of this compound is fundamentally governed by the electron density on its nitrogen atoms. mdpi.com The nucleophilic character of the secondary amine is directly proportional to the availability of its lone pair of electrons to attack an electrophile. Substituents on the piperazine ring can profoundly influence this electron density through inductive and resonance effects. ias.ac.in

Electron-Donating Groups (EDGs): Alkyl groups, for example, are EDGs that increase the electron density on the nitrogen atoms through a positive inductive effect (+I). This enhances the nucleophilicity of the piperazine, making it more reactive towards the ethyl glyoxylate electrophile and increasing the rate of amide formation. ias.ac.in

Electron-Withdrawing Groups (EWGs): Groups such as aryl, acyl, or sulfonyl groups are EWGs that decrease the electron density on the nitrogen atoms. nih.gov This reduces the nucleophilicity of the piperazine, making it less reactive and slowing the rate of acylation. Studies on arylpiperazines have shown that EWGs on the phenyl ring strongly reduce the molecule's activity at biological receptors, a function tied to its electronic properties. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to quantify these effects. By calculating parameters like frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, the reactivity of a substituted piperazine can be predicted. mdpi.comias.ac.in A higher energy HOMO (Highest Occupied Molecular Orbital) corresponds to a more reactive nucleophile, as the electrons are less tightly held and more available for reaction. ias.ac.inias.ac.in

| Descriptor | Definition | Influence of Substituents on Piperazine |

|---|---|---|

| Ionization Potential (I.E.) | Energy required to remove an electron (approximated by -EHOMO). | EDGs: Lower the I.E., making the molecule a better electron donor (more nucleophilic). EWGs: Increase the I.E., making it a poorer electron donor. |

| Electron Affinity (E.A.) | Energy released when an electron is added (approximated by -ELUMO). | EWGs: Increase the E.A., making the molecule a better electron acceptor (more electrophilic at other sites). |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO (I.E. - E.A.). | A smaller gap generally indicates higher reactivity and that the molecule is "softer" or more polarizable. ias.ac.in |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I.E. - E.A.) / 2 ). | A "soft" molecule (low hardness) is more reactive than a "hard" molecule. ias.ac.in |

These electronic effects are critical not only for the synthesis of the target compound but also for its subsequent reactivity and its interactions with biological targets in medicinal chemistry applications.

Reactivity and Derivatization Chemistry of Ethyl 2 Oxo 2 Piperazin 1 Yl Acetate

Transformations of the Ester Moiety

The ethyl ester group is a key site for derivatization through several classical organic reactions.

The ethyl ester of Ethyl 2-oxo-2-(piperazin-1-yl)acetate can be readily cleaved through hydrolysis to yield its corresponding carboxylic acid, 2-oxo-2-(piperazin-1-yl)acetic acid. This transformation is typically carried out under basic conditions, a process known as saponification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.netresearchgate.net Subsequently, the ethoxide ion is eliminated, yielding the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. researchgate.net An acidic workup is required to neutralize the salt and furnish the final carboxylic acid product. researchgate.net While acid-catalyzed hydrolysis is also possible, base-mediated saponification is generally irreversible because the final deprotonation step drives the reaction to completion. researchgate.net In some cases, unintended hydrolysis can occur as a side reaction when attempting other transformations, such as amidation, in the presence of acid and heat. rsc.org

General Reaction Scheme for Saponification:

| Reactant | Reagents | Product |

|---|

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol (R'-OH). This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. scielo.br

In an acid-catalyzed mechanism, the catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon. scielo.br After proton transfer, ethanol (B145695) is eliminated, and deprotonation of the catalyst regenerates the active site and yields the new ester. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the ethanol by-product as it forms. biofueljournal.com This method is effective for converting ethyl esters to other alkyl esters, such as methyl, propyl, or more complex alcohol derivatives.

The ethyl ester can be converted into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the displacement of ethanol and the formation of a new amide bond. However, this direct conversion is often less efficient than other methods of amide synthesis. researchgate.net Esters are generally less reactive than acyl chlorides or acid anhydrides, and the reaction may require high temperatures or catalysts.

Furthermore, direct amidation of esters can sometimes be complicated by competing side reactions. For instance, studies on the structurally related ethyl (2-phenyl-4-oxoquinazolin-3(4H)-yl)acetate showed that attempts at direct amidation with various amines in refluxing glacial acetic acid resulted exclusively in the hydrolysis of the ester to its carboxylic acid, with no amide product forming. rsc.org A more reliable and common strategy for synthesizing amide derivatives from this scaffold involves a two-step process: first, the saponification of the ester to the carboxylic acid (as described in 4.1.1), followed by the coupling of the resulting acid with an amine using standard peptide coupling reagents (e.g., EDC, HOBt). masterorganicchemistry.com

Table of Potential Amidation Reactions and Common Synthesis Routes:

| Amine Type | Reagent | Expected Product | Notes |

|---|---|---|---|

| Primary Amine (R-NH₂) | This compound | N-alkyl-2-oxo-2-(piperazin-1-yl)acetamide | Direct reaction may require heat and can be low-yielding. Hydrolysis is a potential side reaction. rsc.org |

| Secondary Amine (R₂NH) | This compound | N,N-dialkyl-2-oxo-2-(piperazin-1-yl)acetamide | Similar challenges to primary amines regarding reactivity and potential side reactions. |

| Primary or Secondary Amine | 2-Oxo-2-(piperazin-1-yl)acetic acid + Coupling Agents (e.g., EDC, HOBt) | Corresponding N-substituted 2-oxo-2-(piperazin-1-yl)acetamide | Generally a more efficient and higher-yielding method than direct aminolysis of the ester. masterorganicchemistry.com |

The reduction of an ester functional group typically yields a primary alcohol. However, this compound contains three reducible carbonyl groups: an ester, a ketone, and an amide. The amide carbonyl is the least reactive, while the ketone is generally more reactive than the ester towards nucleophilic reducing agents.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, ketones, and amides. masterorganicchemistry.comwikipedia.org Treatment of this compound with LiAlH₄ would likely result in the reduction of both the ester and the ketone, and potentially the amide depending on the reaction conditions, leading to a mixture of products or a fully reduced amino-diol. ic.ac.uk

Achieving the selective reduction of the ester moiety to a primary alcohol (yielding 1-hydroxy-2-(piperazin-1-yl)ethan-2-one) while leaving the more reactive ketone and the amide untouched is a significant synthetic challenge. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing esters under standard conditions, though they will reduce ketones. umass.edumasterorganicchemistry.com Therefore, the selective transformation of the ester to an alcohol in this molecule is not a straightforward process and would require specialized protecting group strategies or highly specific reagents not commonly employed.

Functionalization of the Piperazine (B1678402) Ring

The piperazine ring of this compound contains two distinct nitrogen atoms. The N1 nitrogen is part of an amide linkage and is non-nucleophilic due to resonance stabilization with the adjacent carbonyl group. In contrast, the N4 nitrogen is a secondary amine, which is nucleophilic and represents the primary site for functionalization on the piperazine ring. nih.govbeilstein-journals.org

N-Alkylation and N-Acylation Reactions

The secondary amine at the N4 position is readily functionalized through N-alkylation and N-acylation reactions, which are among the most common modifications for this scaffold. rsc.org

N-Alkylation: This reaction involves the treatment of the piperazine with an alkyl halide (e.g., R-Br, R-I) or other alkylating agents in the presence of a base to neutralize the acid generated. This is a versatile method for introducing a wide variety of alkyl and substituted alkyl groups. mdpi.com

N-Acylation: The N4 amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form a stable amide bond. mdpi.com Peptide coupling reagents can also be employed to couple carboxylic acids directly to the N4 nitrogen. researchgate.net

These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of piperazine-containing compounds. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds This table presents reaction examples on analogous piperazine structures to illustrate the typical transformations of the N4-position.

| Reaction Type | Piperazine Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate, Cs₂CO₃, NaI | Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate | mdpi.com |

| N-Acylation | 2-Aminobenzothiazole | 3-(4-Methoxyphenyl)propanoyl chloride, Et₃N | N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide | mdpi.com |

| N-Acylation (Peptide Coupling) | 4-Phenylpiperazine | 2-(3-oxo-2H-benzo[b] nih.govnih.govoxazin-4(3H)-yl)acetic acid, EDC, HOBt | 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | researchgate.net |

Regioselective Functionalization of Piperazine Nitrogens

The functionalization of the piperazine ring in this compound is inherently regioselective. As previously noted, the significant difference in nucleophilicity between the N1 amide nitrogen and the N4 secondary amine nitrogen directs electrophilic attack exclusively to the N4 position.

N4 Position: A strong nucleophile and base, readily participating in alkylation, acylation, arylation, and other coupling reactions.

N1 Position: Non-nucleophilic due to the electron-withdrawing effect of the adjacent oxoacetate group. Its lone pair is delocalized, making it unreactive towards electrophiles under standard conditions.

This intrinsic regioselectivity simplifies synthetic strategies, as protection of the N1 nitrogen is unnecessary, allowing for direct and predictable modification of the N4 position. researchgate.net

Ring-Opening and Ring-Expansion Studies

Ring-opening and ring-expansion reactions are powerful methods for transforming cyclic structures. In the context of piperazine synthesis, ring-expansion of smaller rings (like 3-oxetanone) or ring-opening of precursors like cyclic sulfamidates are known strategies to construct the piperazine core. nih.govorganic-chemistry.org

However, for a stable, pre-formed N-acylpiperazine system such as this compound, ring-opening or ring-expansion transformations are not commonly reported. The piperazine ring is generally stable under most synthetic conditions. Cleavage of the ring would require harsh conditions that are not typically compatible with the other functional groups present in the molecule. Therefore, such studies are not considered a major pathway for the derivatization of this specific compound.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

Chemoselectivity is a critical consideration when manipulating a molecule with multiple reactive sites like this compound. The ability to target one functional group in the presence of others is key to its utility as a synthetic building block. The hierarchy of reactivity generally follows this order:

Secondary Amine (N4) > α-Ketone > Ester

Regioselectivity at Nitrogen: As discussed, the N4 secondary amine is the most nucleophilic site in the molecule. It will react preferentially with a wide range of electrophiles (alkyl halides, acyl chlorides) under conditions that leave the carbonyl groups untouched.

Chemoselectivity at Carbonyls: The α-ketone is a more potent electrophile than the ester. It can be selectively targeted by:

Strong, hard nucleophiles like Grignard reagents.

Selective reducing agents like NaBH₄, which will reduce the ketone to an alcohol without affecting the ester or amide.

Condensation reagents like primary amines or hydrazines, which react preferentially with the more electrophilic ketone.

Ester Reactivity: The ester is the least reactive of these functional groups. Its transformation (e.g., hydrolysis to a carboxylic acid or reduction to an alcohol) requires more forcing conditions, such as strong base (saponification) or a powerful reducing agent like LiAlH₄. wikipedia.org These conditions would likely affect the other functional groups as well, necessitating a carefully planned synthetic sequence, potentially involving protecting groups.

This predictable hierarchy of reactivity allows for a high degree of control in designing synthetic routes, enabling the selective functionalization of the piperazine ring or modification of the α-keto group.

Role of Ethyl 2 Oxo 2 Piperazin 1 Yl Acetate As a Core Synthetic Building Block

Precursor in Heterocyclic System Construction

The inherent reactivity of the piperazine (B1678402) nucleus within ethyl 2-oxo-2-(piperazin-1-yl)acetate makes it a foundational component for the synthesis of more elaborate heterocyclic structures. The secondary amine provides a nucleophilic site for introducing a variety of substituents, which can then be used to construct new ring systems.

The most direct application of this compound as a building block is in the synthesis of N-substituted piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. nih.gov The secondary amine at the N4 position is readily functionalized through standard N-alkylation or N-acylation reactions.

This reactivity allows for the introduction of a wide range of functional groups, leading to diverse libraries of compounds. For example, reaction with various alkyl halides, acyl chlorides, or sulfonyl chlorides can yield a corresponding series of N-substituted derivatives. These reactions are typically high-yielding and can be performed under mild conditions, making the scaffold suitable for both small-scale synthesis and larger library production. pharmacophorejournal.com

| Reactant Class | General Structure of Reactant | Resulting N4-Substituent | Potential Application Area |

|---|---|---|---|

| Acyl Halides | R-CO-Cl | Acyl (e.g., Benzoyl) | Antipsychotics, Kinase Inhibitors |

| Alkyl Halides | R-CH₂-Br | Alkyl (e.g., Benzyl) | Antidepressants, Antihistamines nih.gov |

| Sulfonyl Halides | R-SO₂-Cl | Sulfonyl (e.g., Tosyl) | Anticancer agents, Antivirals |

| Aromatic Halides (SNAr) | Ar-F (electron-deficient) | Aryl (e.g., 2,4-dinitrophenyl) | Antifungals (e.g., Itraconazole) nih.gov |

Beyond simple substitution, this compound serves as a precursor for constructing more complex fused and bridged heterocyclic systems. This is typically achieved in a two-step process where the N4-nitrogen is first functionalized with a carefully chosen substituent containing a second reactive group. Subsequent intramolecular cyclization then forms a new ring fused to the piperazine core.

For instance, N-alkylation with a reactant like 2-(chloromethyl)benzoyl chloride would introduce a side chain capable of intramolecular amidation, leading to a dibenzo[b,f] epfl.chresearchgate.netdiazocine-like fused system after cyclization. Similarly, reaction with a suitably substituted halo-aromatic compound can be followed by an intramolecular cyclization to form complex polycyclic structures. An example from the literature shows a related acetic acid derivative being coupled with N-phenylpiperazine to create a large molecule featuring a benzo-oxazinone fused to the piperazine-containing side chain. researchgate.net Such strategies are crucial in drug discovery for exploring novel three-dimensional chemical space.

Intermediate in Complex Molecular Architectures

The dual functionality of this compound makes it an excellent intermediate for assembling complex molecules, including those designed to mimic biological structures or to generate large libraries for high-throughput screening.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. The 2-oxopiperazine core is a well-established scaffold for creating conformationally constrained peptide mimics. The this compound structure can be viewed as a rigid dipeptide isostere.

When incorporated into a peptide sequence, the piperazine ring restricts the conformational freedom of the backbone, which can pre-organize the molecule into a bioactive conformation for binding to a protein target. The synthesis involves coupling the N4-nitrogen to an amino acid or peptide fragment, and reacting the ethyl ester to form an amide bond with another amino acid, effectively inserting the rigid piperazine unit into the peptide chain. This approach has been successfully used to create libraries of peptidomimetic oligomers with rigidified structures.

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for biological screening. This compound is an ideal scaffold for this purpose due to its two orthogonal points of diversification.

The methodological approach involves a matrix synthesis. A library of diverse building blocks (e.g., various carboxylic acids) can be used to derivatize the N4-amine of the piperazine ring. In a subsequent step, another library of building blocks (e.g., various primary or secondary amines) can be reacted with the ethyl ester moiety to form a diverse set of amides. This two-dimensional combinatorial approach allows for the rapid generation of a large and structurally diverse library of discrete compounds from a single, common core. This strategy has been applied to produce libraries of piperazine-based conjugates for screening as potential therapeutic agents. rsc.org

| Reactive Site | Reaction Type | Library of Reagents (Examples) | Resulting Moiety |

|---|---|---|---|

| N4-Amine | Acylation | Set of Acyl Chlorides (R¹-COCl) | -CO-R¹ |

| Reductive Amination | Set of Aldehydes (R¹-CHO) | -CH₂-R¹ | |

| Ethyl Ester | Aminolysis | Set of Amines (R²-NH₂) | -CO-NH-R² |

| Hydrazinolysis | Hydrazine Hydrate | -CO-NHNH₂ |

In polymer chemistry, functional monomers are used to create polymers with specific properties or capabilities, such as for drug delivery systems. This compound can be converted into a functional monomer for use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

The N4-amine can be acylated with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. The resulting monomer, N-acryloyl-4-(2-ethoxy-2-oxoacetyl)piperazine, can then be polymerized using RAFT to produce well-defined polymers. Research has demonstrated the synthesis of polymers from N-acryloyl derivatives of cyclic amines, including piperazine, for applications such as gene delivery and the formation of self-assembled micelles. epfl.chresearchgate.net The ethyl ester group remains available for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional molecules to the polymer side chains. While not a direct RAFT agent itself, the compound is a key precursor to monomers that leverage the precision of RAFT polymerization. sigmaaldrich.commdpi.com

Enabling Synthesis of Diverse Chemical Libraries

This compound is a valuable scaffold in combinatorial chemistry, serving as a versatile starting point for the generation of large and structurally diverse chemical libraries. nih.gov The strategic placement of reactive functional groups within its structure allows for the systematic and efficient introduction of a wide array of chemical moieties, facilitating the exploration of extensive chemical space in drug discovery and medicinal chemistry. nih.govresearchgate.net The core structure features two primary points for diversification: the ethyl ester and the secondary amine at the N-4 position of the piperazine ring.

The ethyl ester of the oxo-acetate group is a key handle for derivatization through aminolysis. This reaction allows for the coupling of a vast library of primary and secondary amines, converting the ester into a diverse collection of amides. This process is a robust and widely used method for generating chemical libraries, as thousands of different amines are commercially available. Each amine introduces a unique side chain (R¹ group), leading to significant variations in the steric, electronic, and physicochemical properties of the final compounds. This approach has been effectively demonstrated in the synthesis of various piperazine- and piperazinone-based compound libraries where ester or acid functionalities are reacted with diverse amines to produce arrays of distinct molecules.

The second point of diversification is the secondary amine within the piperazine ring. This nucleophilic nitrogen can be functionalized through a variety of well-established reactions. Acylation with different acyl chlorides or carboxylic acids, sulfonation with sulfonyl chlorides, and alkylation with alkyl halides are common methods to introduce a second element of diversity (R² group). These reactions are highly amenable to parallel synthesis formats, enabling the rapid production of numerous analogs. The piperazine scaffold is a common feature in many approved drugs, and its derivatization at the N-4 position is a proven strategy for modulating pharmacological activity. mdpi.comnih.gov

The power of this compound as a building block lies in the ability to combine these diversification strategies in a combinatorial fashion. By reacting the core scaffold with a set of n different amines at the ester position and a set of m different electrophiles at the piperazine nitrogen, a library of n x m unique compounds can be generated. This systematic approach allows for the efficient synthesis of thousands of discrete compounds, each with a unique combination of substituents, thereby maximizing the chemical diversity derived from a single, versatile core structure. 5z.com

Below are illustrative tables detailing the potential for diversification at both reactive sites of the this compound core.

Table 1: Diversification via Amidation of the Ethyl Ester Moiety

This table illustrates the conversion of the ethyl ester to various amides by reacting this compound with a selection of primary and secondary amines.

| Amine Reactant (R¹-NH₂) | Amine Class | Resulting Amide Product | Introduced R¹ Group |

|---|---|---|---|

| Benzylamine | Primary | N-benzyl-2-oxo-2-(piperazin-1-yl)acetamide | -CH₂-Ph |

| Aniline | Primary | 2-oxo-N-phenyl-2-(piperazin-1-yl)acetamide | -Ph |

| Morpholine | Secondary | 1-(2-morpholino-2-oxoacetyl)piperazine | -N(CH₂CH₂)₂O |

| Cyclopropylamine | Primary | N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide | -c-C₃H₅ |

Table 2: Diversification via Functionalization of the Piperazine N-4 Amine

This table shows examples of how the secondary amine of the piperazine ring can be modified by reacting the core scaffold with various electrophilic reagents.

| Electrophilic Reagent | Reaction Type | Resulting Product | Introduced R² Group |

|---|---|---|---|

| Benzoyl chloride | Acylation | Ethyl 2-(4-benzoylpiperazin-1-yl)-2-oxoacetate | -CO-Ph |

| Benzyl bromide | Alkylation | Ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate | -CH₂-Ph |

| Tosyl chloride | Sulfonylation | Ethyl 2-oxo-2-(4-tosylpiperazin-1-yl)acetate | -SO₂-C₆H₄-CH₃ |

| Phenyl isocyanate | Carbamoylation | Ethyl 2-oxo-2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate | -CO-NH-Ph |

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its reactivity. Through computational analysis, key descriptors such as the distribution of electrons and the nature of its frontier molecular orbitals can be elucidated, offering predictive power in how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a representative N-acylpiperazine, DFT calculations can provide the energies of the HOMO and LUMO. The HOMO is typically localized on the piperazine (B1678402) ring, specifically the nitrogen atom not attached to the acyl group, reflecting its potential as a nucleophilic center. The LUMO, conversely, is often centered on the carbonyl group of the acyl moiety, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Piperazine Nitrogen |

| LUMO | -0.5 | Carbonyl Group |

| HOMO-LUMO Gap | 6.0 | - |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within Ethyl 2-oxo-2-(piperazin-1-yl)acetate can be visualized through charge distribution analysis and Molecular Electrostatic Potential (MEP) maps. These tools highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

An MEP map of a similar N-acylpiperazine would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the piperazine ring, particularly the N-H proton (if present), signifying electron-deficient areas susceptible to nucleophilic interaction. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions.

Conformational Analysis and Dynamics

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Understanding these conformational dynamics is essential as the molecule's shape can significantly influence its reactivity and biological activity.

Preferred Conformers and Energy Landscape

The piperazine ring in N-substituted derivatives typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial position of the ethyl 2-oxoacetate substituent. Computational studies on similar N-acylpiperazines suggest that the conformer with the bulky acyl group in the equatorial position is generally more stable due to reduced steric hindrance.

The energy landscape of the molecule can be mapped by calculating the relative energies of different conformers. This landscape reveals the most stable, low-energy conformations and the energy barriers that must be overcome to transition between them.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial | 0.0 (most stable) |

| 2 | Axial | 2.5 |

Intramolecular Interactions and Rotational Barriers

The rotation around the amide C-N bond in this compound is restricted due to the partial double bond character of this bond. This restriction leads to the existence of rotational isomers, or rotamers. The energy barrier for this rotation is a key parameter that can be calculated using quantum chemical methods. For typical N-acylpiperazines, this barrier is significant enough to allow for the potential observation of distinct rotamers at room temperature.

Furthermore, intramolecular hydrogen bonding and other non-covalent interactions can influence the stability of certain conformations and affect the rotational energy barriers. For instance, a weak hydrogen bond between the N-H of the piperazine ring and the carbonyl oxygen could stabilize a particular conformer.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For the formation of this compound from piperazine and a suitable ethyl glyoxylate (B1226380) derivative, a nucleophilic acyl substitution mechanism is expected. Computational studies can model this process, starting from the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the electrophile. The calculations would reveal a tetrahedral intermediate, followed by the departure of a leaving group to form the final amide product. By calculating the energies of the reactants, transition states, intermediates, and products, the reaction's feasibility and kinetics can be predicted. These theoretical investigations provide a molecular-level picture that complements and explains experimental observations.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

Understanding the formation of this compound, for instance, through the acylation of piperazine with a reagent like diethyl oxalate, requires a detailed analysis of the reaction mechanism. Computational methods are employed to map the potential energy surface of the reaction, identifying the low-energy paths that connect reactants to products.

A critical point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction coordinate. Characterizing the TS is fundamental to understanding the reaction's kinetics. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), to locate the saddle point on the potential energy surface corresponding to the TS. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once the transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC pathway traces the minimum energy path from the transition state downhill to both the reactants and the products. This analysis confirms that the identified TS is indeed the correct one connecting the desired reactants and products. It also provides a detailed visualization of the geometric changes the molecules undergo throughout the reaction, such as bond formation and cleavage. While these are standard and powerful techniques, specific published studies detailing the transition state characterization and IRC pathways for the synthesis of this compound are not readily found in the public domain.

Activation Energy and Reaction Rate Prediction

The activation energy (Ea) is a crucial kinetic parameter, defined as the energy difference between the transition state and the reactants. Its calculation is a direct output of the potential energy surface mapping described above. A lower activation energy implies a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient thermal energy to overcome the energy barrier.

Computational chemistry allows for the direct calculation of this barrier. Using the energies of the optimized reactant and transition state structures, the activation energy can be determined with high accuracy, depending on the level of theory and basis set employed.

From the calculated activation energy and the vibrational frequencies of the species involved, the reaction rate constant (k) can be predicted using theories such as Transition State Theory (TST). TST provides a framework for relating macroscopic kinetic data (reaction rates) to microscopic molecular properties (energies and structures). However, it is important to note that specific computational studies detailing the activation energy and predicted reaction rates for reactions involving this compound are not available in the surveyed literature.

Spectroscopic Property Prediction (e.g., NMR, IR) for Structural Confirmation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which serves as a powerful tool for structural elucidation and confirmation alongside experimental data. ultraphysicalsciences.org DFT calculations, in particular, have become a standard procedure for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a useful degree of accuracy. idc-online.commdpi.com

For this compound, theoretical spectra can be generated after performing a geometry optimization of the molecule's ground state structure. Common methodologies include using the B3LYP functional with a basis set such as 6-311++G(d,p). ultraphysicalsciences.org

Predicted ¹H and ¹³C NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in assigning the signals observed in an experimental spectrum to specific atoms in the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ (ethyl) | 4.25 - 4.35 | Quartet (q) |

| Piperazine -CH₂- (adjacent to C=O) | 3.60 - 3.70 | Triplet (t) |

| Piperazine -CH₂- (adjacent to NH) | 2.85 - 2.95 | Triplet (t) |

| Piperazine -NH- | ~2.0 (broad) | Singlet (s, broad) |

| -O-CH₂-CH₃ (ethyl) | 1.30 - 1.40 | Triplet (t) |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 163 - 165 |

| C=O (Ester) | 160 - 162 |

| -O-CH₂- (ethyl) | 62 - 64 |

| Piperazine -CH₂- (adjacent to C=O) | 42 - 44 |

| Piperazine -CH₂- (adjacent to NH) | 45 - 47 |

| -CH₃ (ethyl) | 13 - 15 |

Predicted IR Spectrum: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows absorption bands corresponding to the vibrational modes of the molecule's functional groups. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. The piperazine ring itself has characteristic vibrations that are distinguishable from other amine structures. datapdf.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (piperazine) | Stretching | 3300 - 3350 | Medium |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretching | 1740 - 1760 | Strong |

| C=O (Amide I) | Stretching | 1650 - 1670 | Strong |

| C-O (Ester) | Stretching | 1220 - 1250 | Strong |

| C-N (Amide/Piperazine) | Stretching | 1150 - 1170 | Medium |

By comparing these predicted spectra with those obtained experimentally, chemists can confidently confirm the synthesis of the target compound, this compound, and assess its purity.

Future Research Directions and Emerging Opportunities for Ethyl 2 Oxo 2 Piperazin 1 Yl Acetate

Development of More Atom-Economical and Sustainable Synthetic Routes

The synthesis of piperazine (B1678402) derivatives is a cornerstone of organic chemistry, yet traditional methods often fall short of modern standards of sustainability and efficiency. Future research into the synthesis of Ethyl 2-oxo-2-(piperazin-1-yl)acetate is expected to pivot towards greener and more atom-economical methodologies.

Current synthetic approaches to N-acyl piperazines typically involve the reaction of piperazine with acyl chlorides or the use of peptide coupling agents. While effective, these methods can generate significant chemical waste and may require harsh reaction conditions. The principles of green chemistry encourage the development of processes that minimize waste and energy consumption. rsc.orgwhiterose.ac.uk

Emerging sustainable strategies that could be applied to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as lipases, for direct amide bond formation is a promising green alternative. nih.gov An enzymatic approach could directly couple piperazine with a suitable ethyl oxoacetate derivative under mild conditions, potentially in greener solvents like cyclopentyl methyl ether, thereby avoiding the need for stoichiometric activating agents. nih.gov

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often under very mild conditions. mdpi.com Research could explore photoredox-mediated C-H functionalization or coupling reactions that could build the target molecule in novel ways, reducing the reliance on pre-functionalized starting materials. researchgate.net

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, for example, allow for the efficient assembly of complex molecules like piperazine scaffolds in a single step from three or more simple precursors. rug.nl Designing an MCR to produce this compound would represent a significant advance in atom economy and process efficiency.

| Synthetic Strategy | Key Advantages | Potential Application for Target Compound |

|---|---|---|

| Enzymatic Synthesis | Mild conditions, high selectivity, reduced waste, use of green solvents. nih.gov | Direct amidation of piperazine with an ethyl oxalyl derivative using a lipase (B570770) catalyst. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. mdpi.comresearchgate.net | Light-driven coupling of piperazine with a suitable two-carbon building block. |

| Multicomponent Reactions | High atom economy, convergent synthesis, operational simplicity. rug.nl | One-pot synthesis from simple, readily available starting materials. |

Discovery of Novel Reactivity Patterns and Derivatization Opportunities

The molecular architecture of this compound features multiple sites for chemical modification, offering substantial opportunities for derivatization and the discovery of new reactivity patterns. The piperazine ring itself is a hub of chemical reactivity, facilitating its use as a scaffold to link different chemical motifs. tandfonline.com

Key reactive sites and potential derivatization pathways include:

N4-Position: The secondary amine is the most prominent site for derivatization. Standard reactions like N-alkylation and N-acylation with acyl halides or anhydrides are well-established for piperazines. ambeed.com Future work could explore more advanced C-N bond-forming reactions, such as transition-metal-catalyzed cross-couplings, to introduce a wide array of aryl, heteroaryl, or vinyl substituents.

α-Ketoamide Moiety: This functional group is ripe for exploration. Its electrophilic carbons could participate in nucleophilic additions or act as precursors in condensation reactions to form more complex heterocyclic systems. For instance, reaction with dinucleophiles could lead to novel fused-ring structures.

Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. The resulting acid would be a versatile handle for further functionalization, such as conversion to different amides or for attachment to polymers or solid supports.

C-H Functionalization: A frontier in piperazine chemistry is the direct functionalization of the ring's C-H bonds. mdpi.comresearchgate.net Recent advances in photoredox and transition-metal catalysis could enable the selective introduction of substituents at the C2 or C3 positions of the piperazine ring of this compound, opening up a new dimension of chemical space. mdpi.com

Predictive Chemical Design through Advanced Computational Modeling

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the discovery process. For a molecule like this compound, with its conformational flexibility, computational modeling is an invaluable asset.

N-acylated piperazines exhibit complex conformational behavior due to the interplay between the restricted rotation of the amide bond and the chair-boat interconversion of the piperazine ring. nih.govrsc.org Advanced computational methods can elucidate the energetic landscape of these processes:

Conformational Analysis: Techniques such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. mdpi.com This understanding is crucial as the three-dimensional shape of a molecule dictates its interactions in larger chemical systems.

Reactivity Prediction: Computational models can predict sites of reactivity by mapping electron density and calculating orbital energies. For instance, a DFT natural population analysis could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. mdpi.com

Property Simulation: Molecular dynamics simulations can predict the behavior of the molecule in different environments, such as various solvents or in the presence of other molecules. This can inform the design of derivatives with specific physicochemical properties, such as solubility or aggregation behavior. The use of computational methods to conduct Structure-Activity Relationship (SAR) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on related piperazine carboxamides has already demonstrated the power of this approach for rational design. nih.gov

Integration into Supramolecular Chemistry and Advanced Material Science

The structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. Piperazines are already utilized as building blocks for polymers and ligands for metal complexes. nih.gov

The molecule possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygens and the ester ether oxygen). This functionality is ideal for directing the self-assembly of molecules into ordered, non-covalent structures. Research in this area could explore:

Crystal Engineering: The predictable hydrogen bonding motifs could be exploited to design crystalline solids with specific network structures. The study of intermolecular interactions, such as C-H···O bonds and π-π stacking in similar molecules, provides a roadmap for how this compound might be used to form sheets, columns, or other ordered arrangements. nih.govresearchgate.netnih.gov

Polymer Science: The bifunctional nature of the molecule (two reactive nitrogen atoms, one of which is acylated) allows it to be used as a monomer or a branching unit in polymerization reactions. For example, it could be incorporated into polyamides or polyurethanes, where the N-acyl group could influence the polymer's final properties, such as its thermal behavior or solubility.

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully used as ligands in the synthesis of MOFs. nih.gov The nitrogen atoms of the piperazine ring in this compound can coordinate to metal ions, while the rest of the molecule can be tailored to control the pore size and functionality of the resulting framework.

Design and Synthesis of Related Scaffolds with Tunable Physicochemical Properties

The this compound structure serves as an excellent starting point for the rational design of new molecular scaffolds with finely tuned properties. The versatility of the piperazine ring allows for its properties to be modulated through substitution on both its nitrogen and carbon atoms. mdpi.comtandfonline.com

Future research can systematically modify the parent structure to control key physicochemical parameters without considering biological effects:

Modulating Lipophilicity and Solubility: The ethyl group of the ester can be replaced with longer or shorter alkyl chains, fluorinated alkyl groups, or polyethylene (B3416737) glycol (PEG) chains to precisely control the molecule's lipophilicity and aqueous solubility.

Altering Basicity: The basicity (pKa) of the secondary amine can be tuned by introducing electron-withdrawing or electron-donating groups at the N4 position or on the piperazine ring itself. This can influence how the molecule interacts in acidic or basic environments.

Controlling Molecular Shape: The conformational flexibility of the piperazine ring can be constrained by incorporating it into bicyclic or bridged systems. tandfonline.com This creates more rigid scaffolds with well-defined three-dimensional shapes, which is of great interest in fields like host-guest chemistry and materials science.

| Modification Site | Structural Change | Tunable Physicochemical Property |

|---|---|---|

| Ester Group (R-O-) | Varying the 'R' group (e.g., CH₃, C₄H₉, CH₂CF₃) | Solubility, Lipophilicity, Polarity |

| N4-Position | Addition of various alkyl or aryl substituents | Basicity (pKa), Steric hindrance, H-bonding potential |

| Piperazine Ring Carbons | C-H functionalization to add substituents | Molecular Shape, Rigidity, Polarity |

| Piperazine Ring Structure | Incorporation into a bicyclic or polycyclic system | Conformational Rigidity, 3D Vectorial Arrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products